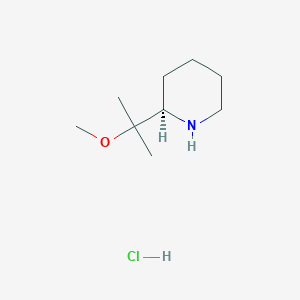
N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O6 and its molecular weight is 504.514. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Properties and Fluorescence
- Structural Aspects and Fluorescence : Research on similar isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has demonstrated unique structural properties and fluorescence behavior. These compounds form gels or crystalline solids upon treatment with different acids, and their protonated states show varied fluorescence properties. This suggests potential applications in material science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Synthesis Techniques
- Facile Synthesis Methods : Techniques for synthesizing related compounds, such as N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, have been developed. These methods, involving cyclisation and reduction, could potentially be applied or adapted for synthesizing the N-(2,5-dimethoxyphenyl) derivative, indicating its accessibility for research purposes (King, 2007).
Biological Potentials
Antimicrobial and Anticancer Activities : A study on a series of acetamide derivatives showed significant antimicrobial and anticancer activities, suggesting similar potentials for N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide. Such compounds are important in drug discovery for their possible therapeutic applications (Mehta et al., 2019).
Antitumor Activity and Molecular Docking : Similarly, novel 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , have shown broad spectrum antitumor activity. Molecular docking studies of these compounds provide insights into their interaction with biological targets, which is crucial for understanding their potential as antitumor agents (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
- Pain Relief and Inflammation Reduction : Research on enaminoamides related to N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has shown promising results in analgesic and anti-inflammatory activities. These compounds can potentially contribute to the development of new pain relief and anti-inflammatory drugs (Yusov et al., 2019).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-20-9-11-24-21(13-20)28(34)22(27(33)17-5-7-18(29)8-6-17)15-31(24)16-26(32)30-23-14-19(35-2)10-12-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQFMUPLXLEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2694816.png)

![5-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2694818.png)
![7-Butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2694819.png)
![4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2694822.png)


![1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B2694827.png)
![8-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694828.png)
![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)
![1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone](/img/structure/B2694833.png)


